2-(Methylamino)-2-phenylethanol

Description

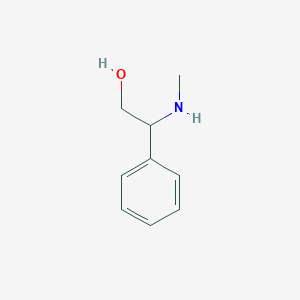

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307014 | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27594-65-6 | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27594-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-(Methylamino)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-2-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-phenylethanol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylamino)-2-phenylethanol, a chiral amino alcohol with significant potential as a building block in pharmaceutical and chemical synthesis. This document delves into the compound's structural and molecular characteristics, physical properties, spectroscopic profile, and safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established analytical methodologies to provide a foundational understanding of this compound. We will address the important isomeric distinction between this molecule and its close structural relative, 2-(methylamino)-1-phenylethanol, to ensure clarity in its characterization.

Introduction and Molecular Identity

This compound is an organic compound featuring a phenyl ring, a secondary amine, and a primary alcohol functional group. Its structure contains a chiral center at the second carbon atom (C2), where both the phenyl and methylamino groups are attached. This chirality makes it a valuable intermediate for the asymmetric synthesis of more complex molecules.

It is critical to distinguish this compound from its common isomer, 2-(methylamino)-1-phenylethanol, where the hydroxyl and phenyl groups are attached to C1. This guide focuses specifically on the former, with the IUPAC name 2-(methylamino)-2-phenylethan-1-ol.

Molecular Structure and Identifiers

The fundamental properties of the molecule are summarized below. Due to its chirality, it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

Table 1: Molecular Identifiers for this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(methylamino)-2-phenylethan-1-ol | [1] |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| CAS Number | (R)-enantiomer: 84773-28-4 | [1] |

| (S)-enantiomer: 143394-39-2 | [4] | |

| Racemate/Unspecified: 27594-65-6 | [2] | |

| Canonical SMILES | CNC1=CC=CC=C1 ((R)-enantiomer) | [1] |

| InChI Key | (Unspecified stereochemistry) | |

Caption: 2D structure of this compound (*chiral center).

Core Physicochemical Properties

The interplay of the aromatic ring, the basic amine, and the polar alcohol group dictates the physicochemical behavior of this molecule. Experimental data for this compound is sparse in publicly available literature; therefore, data for the closely related isomer, 2-(methylamino)-1-phenylethanol, is provided for context and clearly denoted.

Table 2: Summary of Physicochemical Properties

| Property | Value (Isomer: 2-methylamino-1-phenylethanol) | Significance |

|---|---|---|

| Melting Point | 74-76 °C[3] | Indicates purity and solid state at room temperature. |

| Boiling Point | 120-125 °C[5] | Defines the liquid range and volatility. |

| Density | 1.02 g/cm³ @ 0 °C[5] | Important for formulation and reaction calculations. |

| pKa (Predicted) | 14.03 ± 0.20 (for -OH group)[6] | Quantifies the acidity of the hydroxyl group. |

Solubility Profile

The molecular structure suggests a mixed solubility profile. The polar hydroxyl (-OH) and secondary amine (-NH) groups can form hydrogen bonds, imparting solubility in polar solvents like water and alcohols. Conversely, the nonpolar phenyl (C₆H₅) group enhances solubility in nonpolar organic solvents such as toluene and dichloromethane. Overall, the compound is expected to be miscible with most organic solvents but only slightly soluble in water, similar to related compounds like 2-phenylethanol[7].

Protocol 1: Qualitative Solubility Determination

This protocol establishes a baseline for solubility in various solvent classes, which is a critical first step in developing formulations or purification strategies.

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Methodology:

-

Preparation: Dispense approximately 10 mg of the compound into separate, labeled 2 mL glass vials.

-

Solvent Addition: Add 1 mL of a test solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane) to each respective vial.

-

Mixing: Cap the vials and vortex for 30 seconds at room temperature.

-

Observation: Visually inspect each vial for undissolved solid against a dark background.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Majority of the solid has dissolved, but some particulates remain.

-

Insoluble: The solid appears largely undissolved.

-

-

Validation: For samples classified as "soluble," add another 10 mg of the compound and repeat the process to confirm the initial assessment. This ensures the system was not simply undersaturated.

Acidity and Basicity (pKa)

The molecule possesses two ionizable functional groups:

-

Secondary Amine (-NHCH₃): This group is basic and will be protonated at acidic pH. The pKa of the conjugate acid (R₂NH₂⁺) is typically in the range of 9-11. This value is crucial for determining the charge state of the molecule in physiological conditions and for developing salt forms.

-

Primary Alcohol (-OH): This group is weakly acidic. A predicted pKa value for the hydroxyl group in the isomer 2-methylamino-1-phenylethanol is approximately 14.03.[6] This indicates it will only be deprotonated under strongly basic conditions.

Spectroscopic and Structural Characterization

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (C₆H₅): A multiplet in the ~7.2-7.4 ppm region.

-

Methine Proton (-CH-): The proton on the chiral carbon (C2) would likely appear as a multiplet deshielded by the adjacent amine and phenyl groups.

-

Methylene Protons (-CH₂OH): Protons on C1, adjacent to the hydroxyl group, would appear in the ~3.4-4.5 ppm range.[8]

-

N-Methyl Protons (-NCH₃): A singlet at ~2.2-2.8 ppm.

-

Amine & Hydroxyl Protons (NH, OH): Two broad singlets that are exchangeable with D₂O. Their chemical shifts are highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:

-

Aromatic Carbons: Four signals between ~125-145 ppm.

-

Alcohol Carbon (C1): A signal in the ~50-80 ppm range due to the deshielding effect of the oxygen atom.[8]

-

Chiral Carbon (C2): A signal deshielded by both the phenyl and amino groups.

-

N-Methyl Carbon: A signal in the aliphatic region, typically ~30-40 ppm.

-

Protocol 2: NMR Spectrum Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor and is useful for clearly observing exchangeable -OH and -NH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate, sharp absorption band around 3300-3500 cm⁻¹.

-

C-H Stretches (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C-H Stretches (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (151.21) should be observed, confirming the molecular formula.

-

Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical, cleavage of the C1-C2 bond, and fragmentation of the side chain, leading to characteristic daughter ions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from related compounds provides general guidance. The (S)-enantiomer is identified with GHS hazard statements, and similar precautions should be taken for all forms of the compound.[4]

-

Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a chiral amino alcohol whose physicochemical properties are governed by its key functional groups. This guide has outlined its fundamental molecular characteristics, predicted spectroscopic features, and essential analytical protocols for its characterization. While there is a notable lack of publicly available experimental data for this specific isomer, the principles and methodologies described here provide a robust framework for its scientific investigation. Further experimental determination of its melting point, solubility, and pKa values is necessary to build a more complete profile for its application in research and development.

References

-

ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved January 18, 2026, from [Link]

-

PubChem, National Institutes of Health. (n.d.). (2-(Methylamino)phenyl)methanol. Retrieved January 18, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-phenylethanol. Retrieved January 18, 2026, from [Link]

-

ChemBK. (n.d.). 2-METHYLAMINO-1-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]

-

Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved January 18, 2026, from [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-Phenylethanol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R)–2-Amino-1-Phenylethanol. Retrieved January 18, 2026, from [Link]

- Google Patents. (2016). CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol.

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. (R)-2-(methylamino)-2-phenylethanol 95.00% | CAS: 84773-28-4 | AChemBlock [achemblock.com]

- 2. This compound - CAS:27594-65-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (S)-2-(METHYLAMINO)-2-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chembk.com [chembk.com]

- 7. atamankimya.com [atamankimya.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)-2-phenylethanol, a significant chiral amino alcohol, serves as a crucial intermediate and structural motif in numerous pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of diverse and sophisticated methodologies. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed to equip researchers and drug development professionals with a thorough understanding of the available strategies. The guide delves into the mechanistic underpinnings of each route, offering field-proven insights into experimental choices and protocol optimization. Key methodologies, including reductive amination of α-hydroxy ketones and ring-opening of epoxides, are critically evaluated. Detailed, step-by-step protocols for benchmark reactions are provided, alongside a comparative analysis of their respective advantages and limitations. This document aims to serve as an authoritative resource, fostering innovation and efficiency in the synthesis of this vital pharmaceutical building block.

Introduction: The Significance of this compound

This compound is a chiral β-amino alcohol whose structural framework is embedded in a variety of biologically active molecules. Its importance stems from the vicinal amino alcohol moiety, a common pharmacophore that facilitates interactions with biological targets such as receptors and enzymes. The presence of a stereocenter dictates that its biological activity is often enantiomer-dependent, making stereoselective synthesis a paramount objective in its preparation for pharmaceutical applications.

This guide will explore the core chemical transformations that enable the construction of the this compound scaffold. The discussion will be grounded in fundamental principles of organic chemistry, with a focus on practical application and the rationale behind methodological choices.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches:

-

Reductive Amination of Phenyl-Containing Carbonyl Compounds: This is a widely employed and versatile method that involves the formation of an imine or enamine intermediate followed by reduction.[1][2]

-

Nucleophilic Ring-Opening of Styrene Oxide: This strategy leverages the reactivity of epoxides towards amines, offering a direct route to the amino alcohol product.

Each of these core strategies encompasses a variety of reagents and reaction conditions, which will be explored in detail.

Pathway 1: Reductive Amination

Reductive amination is a powerful tool for C-N bond formation and is a cornerstone of amine synthesis.[3] In the context of this compound, the typical starting material is a phenyl-substituted α-hydroxy ketone or a related derivative.

The reaction proceeds via a two-step sequence that is often performed in a single pot:

-

Imine/Iminium Ion Formation: The carbonyl group of the starting material reacts with methylamine to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine, which can be protonated to an iminium ion.

-

Reduction: A reducing agent is then used to reduce the C=N double bond of the imine or iminium ion to the desired amine.

The choice of reducing agent is critical to the success of the reaction. Mild reducing agents are preferred to selectively reduce the imine in the presence of the starting carbonyl compound.[3] Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Reductive amination pathway for this compound synthesis.

This protocol provides a representative example of the synthesis of this compound via reductive amination.

Materials:

-

2-Hydroxyacetophenone

-

Methylamine (40% solution in water)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) in methanol.

-

Add methylamine solution (1.2 eq) to the flask and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium cyanoborohydride (1.1 eq) in methanol. A few drops of glacial acetic acid can be added to maintain a slightly acidic pH (around 5-6), which facilitates imine formation without significantly reducing the carbonyl starting material.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pathway 2: Ring-Opening of Styrene Oxide

The reaction of epoxides with amines is a fundamental and atom-economical method for the synthesis of β-amino alcohols.

The reaction involves the nucleophilic attack of methylamine on one of the electrophilic carbon atoms of the styrene oxide ring. This attack can occur at either the benzylic (Cα) or the terminal (Cβ) carbon. The regioselectivity of the ring-opening is influenced by the reaction conditions.

-

Under neutral or basic conditions: The reaction generally follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon.

-

Under acidic conditions: The epoxide oxygen can be protonated, activating the ring towards nucleophilic attack. In this case, the reaction has more Sₙ1 character, and the nucleophile preferentially attacks the more substituted benzylic carbon, which can better stabilize a partial positive charge.

For the synthesis of this compound, attack at the benzylic position is desired.

Caption: Ring-opening of styrene oxide with methylamine.

This protocol outlines a general procedure for the synthesis of this compound from styrene oxide.

Materials:

-

Styrene oxide

-

Methylamine (as a solution in an appropriate solvent, e.g., ethanol or THF, or as a gas)

-

Solvent (e.g., ethanol, methanol, or THF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a pressure-resistant flask or a sealed tube, dissolve styrene oxide (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of methylamine solution (e.g., 2-3 eq) or bubble methylamine gas through the solution.

-

Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The reaction time will vary depending on the temperature and the concentration of the reactants. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove excess methylamine and any water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation under reduced pressure.

Self-Validation: The regioselectivity of the ring-opening should be confirmed by spectroscopic methods, particularly ¹H NMR, to ensure the formation of the desired isomer. The ratio of the two possible isomers can be determined by GC or HPLC analysis.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Reagents | Advantages | Disadvantages |

| Reductive Amination | α-Hydroxy ketones (e.g., 2-hydroxyacetophenone) | Methylamine, Mild reducing agents (NaBH₃CN, NaBH(OAc)₃) | Versatile, well-established, often one-pot.[1] | May require protection of other functional groups, use of toxic cyanoborohydride. |

| Ring-Opening of Epoxide | Styrene oxide | Methylamine | Atom-economical, direct route. | Potential for regioselectivity issues, may require elevated temperatures and pressure. |

Enantioselective Synthesis

Given the chirality of this compound, achieving high enantiopurity is often a critical goal, particularly in drug development. Both of the primary synthetic strategies can be adapted for enantioselective synthesis.

-

Enantioselective Reductive Amination: This can be achieved by using a chiral reducing agent or a chiral catalyst in the reduction step. Alternatively, enzymatic reductive amination using imine reductases offers a highly selective and environmentally friendly approach.[1]

-

Enantioselective Ring-Opening: Chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed to control the stereochemical outcome of the nucleophilic attack on the epoxide.

Conclusion

The synthesis of this compound can be effectively accomplished through several robust chemical pathways. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the stereochemical requirements of the final product. Reductive amination offers a versatile and widely applicable approach, while the ring-opening of styrene oxide provides a more direct and atom-economical route. For applications in drug development, the implementation of enantioselective methodologies is crucial. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.

References

-

Wikipedia. Reductive amination. [Link]

-

ResearchGate. Schematic representation of the three stages of 2-phenylethanol synthesis and the genes involved in them. [Link]

-

PrepChem.com. Synthesis of 2-phenylethanol. [Link]

-

Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. A reductive amination of carbonyls with amines using decaborane in methanol. [Link]

-

ChemSynthesis. 2-methylamino-1-phenylethanol - 68579-60-2. [Link]

-

Academic Journals. Convergent preparation of 2-phenylethanol. [Link]

-

askIITians. 2-phenylethanol may be prepared by the reaction of phenyl magnesium b. [Link]

-

Filo. Show how you would synthesize the following:2-phenylethanol by the additi... [Link]

-

ResearchGate. Hydrogenation of styrene oxide to 2-phenylethanol. Reaction conditions:... [Link]

-

MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

-

PubMed. De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. [Link]

Sources

Spectroscopic Characterization of 2-(Methylamino)-2-phenylethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)-2-phenylethanol (C₉H₁₃NO), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete public database of experimental spectra for this specific molecule, this guide integrates predicted data with established principles of spectroscopic interpretation and data from closely related isomers to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

This compound is a substituted phenylethanolamine. Its structure, featuring a chiral center at the carbon bearing the phenyl and methylamino groups, gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization. Understanding these signatures is paramount for quality control in synthesis and for elucidating its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structural integrity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl, hydroxyl, and amino groups.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Phenyl protons (C₆H₅) |

| ~3.80 | Doublet of Doublets | 1H | Methine proton (CH-Ph) |

| ~3.60 | Doublet of Doublets | 1H | Methylene proton (CH₂-OH) |

| ~3.40 | Doublet of Doublets | 1H | Methylene proton (CH₂-OH) |

| ~2.45 | Singlet | 3H | Methyl proton (N-CH₃) |

| ~2.00-3.00 | Broad Singlet | 2H | OH and NH protons |

Expertise & Experience in Interpretation:

The phenyl protons are expected to appear as a complex multiplet in the aromatic region. The methine proton, being adjacent to both the phenyl and methylamino groups, will be deshielded and is predicted to show coupling to the neighboring methylene protons. The two methylene protons are diastereotopic due to the adjacent chiral center, and therefore, are expected to be chemically non-equivalent, appearing as distinct signals, each coupled to the methine proton and to each other (geminal coupling). The N-methyl group should appear as a singlet, while the hydroxyl and amine protons will likely be broad and their chemical shifts can be concentration and solvent dependent.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary Phenyl (C-ipso) |

| ~128.5 | Phenyl (C-para) |

| ~128.0 | Phenyl (C-ortho) |

| ~127.0 | Phenyl (C-meta) |

| ~65 | Methine (CH-Ph) |

| ~60 | Methylene (CH₂-OH) |

| ~35 | Methyl (N-CH₃) |

Expertise & Experience in Interpretation:

The aromatic carbons will resonate in the 127-140 ppm region. The carbon attached to the nitrogen and phenyl group (methine) and the carbon attached to the hydroxyl group (methylene) will appear in the aliphatic region but will be shifted downfield due to the electronegative heteroatoms. The N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C-H, and C=C bonds.

Predicted Significant IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |

| ~1100-1000 | Strong | C-O stretch (alcohol) |

| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Trustworthiness of Protocol:

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of both hydroxyl and secondary amine groups. The sharpness and exact position of these bands can be affected by hydrogen bonding. The aromatic C=C stretches and the strong C-H bending bands for the monosubstituted benzene ring provide a self-validating system for confirming the presence of the phenyl group.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 151. Key fragmentation pathways would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the carbon bearing the phenyl and amino groups and the adjacent methylene group is a highly probable fragmentation. This would lead to the formation of a stable benzylic cation with the methylamino group attached.

-

Loss of a methyl group: Fragmentation involving the loss of the N-methyl group.

-

Loss of a hydroxyl group or water: Dehydration is a common fragmentation pathway for alcohols.

Diagram of Key Fragmentation:

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, a combination of predicted values and established analytical principles, provides a comprehensive framework for the characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum elucidates the molecular weight and fragmentation patterns. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds.

References

Enantioselective Synthesis of 2-(Methylamino)-2-phenylethanol: A Senior Application Scientist's In-Depth Guide

Introduction: The Significance of Chiral 2-(Methylamino)-2-phenylethanol in Modern Drug Development

The precise three-dimensional arrangement of atoms in a molecule can be the determining factor in its pharmacological activity. For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective therapeutics. This compound, a chiral β-amino alcohol, is a crucial structural motif found in a variety of biologically active molecules, including the well-known diastereomers ephedrine and pseudoephedrine. The specific stereochemistry of these compounds dictates their interaction with biological targets, making enantioselective synthesis not just an academic exercise, but a critical necessity for drug efficacy and safety.

This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the practical application of these techniques. We will explore three primary and scientifically robust approaches: the asymmetric reduction of a prochiral ketone, the biocatalytic synthesis for a greener approach, and the classical yet powerful method of chiral resolution. Each section will provide not only the theoretical underpinnings but also detailed, actionable protocols and comparative data to guide your synthetic strategy.

I. Asymmetric Reduction of 2-(Methylamino)-1-phenylethanone: A Direct and Atom-Economical Approach

One of the most elegant and efficient methods for establishing the chiral center in this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-(methylamino)-1-phenylethanone (a cathinone derivative). This strategy is highly atom-economical and allows for the direct formation of the desired stereocenter. The success of this approach hinges on the selection of a suitable chiral catalyst or reagent that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Core Principle: Stereoselective Hydride Transfer

The fundamental principle of asymmetric ketone reduction involves the diastereoselective transfer of a hydride ion from a chiral reducing agent or a combination of an achiral hydride source and a chiral catalyst to the carbonyl carbon. The chiral environment created by the catalyst or reagent dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is a representative example of a highly efficient method for the asymmetric reduction of α-amino ketones, adapted from established procedures for similar substrates.

Materials:

-

2-(Methylamino)-1-phenylethanone hydrochloride

-

(R,R)-Ts-DPEN-Ru catalyst (or other suitable chiral ruthenium catalyst)

-

Isopropanol (anhydrous)

-

Potassium tert-butoxide

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R,R)-Ts-DPEN-Ru catalyst in anhydrous isopropanol. Add a solution of potassium tert-butoxide in isopropanol and stir the mixture at room temperature for 30 minutes.

-

Substrate Preparation: In a separate flask, suspend 2-(methylamino)-1-phenylethanone hydrochloride in anhydrous dichloromethane. Neutralize with a suitable base (e.g., triethylamine) and stir until a clear solution is obtained. Filter to remove the amine hydrochloride salt and use the filtrate directly in the next step.

-

Asymmetric Reduction: Transfer the solution of the free base of 2-(methylamino)-1-phenylethanone to the activated catalyst solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (balloon or H₂ line) and maintain a positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding 1 M hydrochloric acid. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

| Parameter | Typical Range for Analogous Systems |

| Catalyst Loading | 0.1 - 1 mol% |

| Temperature | 25 - 50 °C |

| Pressure | 1 - 10 atm H₂ |

| Yield | 85 - 98% |

| Enantiomeric Excess (ee) | >95% |

graph Asymmetric_Reduction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Prochiral_Ketone [label="2-(Methylamino)-1-phenylethanone"]; Chiral_Catalyst [label="Chiral Ru-Catalyst\n+ H₂ (Hydride Source)", shape=ellipse, fillcolor="#FBBC05"]; Transition_State [label="Diastereomeric\nTransition States", shape=diamond, fillcolor="#EA4335"]; S_Enantiomer [label="(S)-2-(Methylamino)-2-phenylethanol\n(Major Product)", fillcolor="#34A853"]; R_Enantiomer [label="(R)-2-(Methylamino)-2-phenylethanol\n(Minor Product)", fillcolor="#EA4335"];

Prochiral_Ketone -> Chiral_Catalyst [label="Coordination"]; Chiral_Catalyst -> Transition_State [label="Facial Selective\nHydride Transfer"]; Transition_State -> S_Enantiomer [label="Lower Energy Pathway"]; Transition_State -> R_Enantiomer [label="Higher Energy Pathway"]; }

Caption: Asymmetric reduction of 2-(methylamino)-1-phenylethanone.

II. Biocatalytic Approaches: Harnessing Nature's Selectivity

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful tool. Enzymes, with their inherent chirality and high specificity, can catalyze enantioselective transformations with remarkable efficiency under mild reaction conditions. For the synthesis of this compound, two primary biocatalytic strategies are of significant interest: the stereoselective reduction of the precursor ketone and the kinetic resolution of the racemic alcohol.

A. Enantioselective Reduction using Ketoreductases (KREDs)

A wide variety of ketoreductases have been identified and engineered to exhibit high activity and selectivity for the reduction of a broad range of ketones. These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.

Core Principle: Enzyme-Substrate Recognition

The chiral active site of the ketoreductase binds the prochiral ketone in a specific orientation. This precise positioning ensures that the hydride transfer from the cofactor occurs to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.

Experimental Protocol: Whole-Cell Bioreduction of 2-(Methylamino)-1-phenylethanone

This protocol utilizes recombinant E. coli cells overexpressing a suitable ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

-

Recombinant E. coli cells expressing a ketoreductase with activity towards α-amino ketones.

-

2-(Methylamino)-1-phenylethanone hydrochloride

-

Glucose

-

NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium and induce protein expression according to standard protocols. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Biotransformation Setup: In a reaction vessel, suspend the harvested cells in phosphate buffer. Add glucose (for cofactor regeneration), the nicotinamide cofactor (NADP⁺ or NAD⁺), and the substrate, 2-(methylamino)-1-phenylethanone (as the free base or hydrochloride salt).

-

Reaction: Incubate the reaction mixture at a controlled temperature (typically 30 °C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by analyzing samples at regular intervals using HPLC.

-

Work-up: Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate.

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC.

| Parameter | Typical Values |

| Substrate Concentration | 10 - 50 mM |

| Cell Loading | 5 - 20% (w/v) |

| Temperature | 25 - 37 °C |

| Yield | >90% |

| Enantiomeric Excess (ee) | >99% |

B. Enzymatic Kinetic Resolution (EKR) of Racemic this compound

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of alcohols via enantioselective acylation.

Core Principle: Enantioselective Acylation

A lipase, in a non-aqueous solvent, catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to one enantiomer of the racemic alcohol at a much faster rate than to the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Caption: Workflow for enzymatic kinetic resolution of this compound.

III. Chiral Resolution via Diastereomeric Salt Formation: The Classical Approach

Chiral resolution by the formation of diastereomeric salts is a well-established and industrially viable method for obtaining enantiomerically pure compounds, especially for amines and alcohols that can form salts. This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.

Core Principle: Differential Solubility of Diastereomers

A racemic mixture of this compound is reacted with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize out of the solution, leaving the other diastereomer dissolved in the mother liquor. The separated diastereomeric salt can then be treated with a base to liberate the enantiomerically pure amine alcohol.

Experimental Protocol: Resolution of Racemic this compound with L-(+)-Tartaric Acid

This protocol is a representative example of a classical resolution procedure.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (10% w/v)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

Salt Formation: Dissolve racemic this compound in warm methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by filtration and wash it with a small amount of cold methanol. The solid is the diastereomeric salt of one enantiomer of the amine alcohol with L-(+)-tartaric acid.

-

Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10).

-

Extraction: Extract the liberated free amine alcohol with dichloromethane.

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step contains the other diastereomeric salt. It can be treated in a similar manner to recover the other enantiomer of the amine alcohol.

| Parameter | Typical Values |

| Solvent | Methanol, Ethanol, or mixtures with water |

| Temperature | Cooling from reflux to 0-5 °C |

| Yield (per enantiomer) | 35 - 45% (after recrystallization) |

| Enantiomeric Excess (ee) | >98% (after recrystallization) |

IV. Comparative Analysis and Future Outlook

The choice of the most suitable method for the enantioselective synthesis of this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and regulatory requirements.

| Method | Advantages | Disadvantages |

| Asymmetric Reduction | High yields and enantioselectivities, atom-economical, direct route. | Requires specialized and often expensive chiral catalysts, may require high-pressure hydrogenation equipment. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly, potential for cost-effectiveness at scale. | Enzyme discovery and optimization can be time-consuming, potential for substrate and product inhibition. |

| Chiral Resolution | Well-established and scalable, uses relatively inexpensive resolving agents, robust and reliable. | Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle, requires recycling of the unwanted enantiomer for higher overall yield. |

The field of asymmetric synthesis is continually evolving. Future developments are likely to focus on the discovery of more efficient and robust catalysts for asymmetric reduction, the engineering of novel enzymes with broader substrate scopes and improved stability for biocatalysis, and the development of more efficient resolution techniques, such as dynamic kinetic resolution, which can theoretically achieve a 100% yield of the desired enantiomer.

V. Conclusion

The enantioselective synthesis of this compound is a critical undertaking in the development of chiral pharmaceuticals. This guide has provided a detailed overview of three powerful and practical strategies: asymmetric reduction, biocatalysis, and chiral resolution. By understanding the core principles, experimental nuances, and comparative advantages of each approach, researchers, scientists, and drug development professionals can make informed decisions to select and optimize the most appropriate synthetic route for their specific needs, ultimately contributing to the creation of safer and more effective medicines.

References

- A comprehensive review of the synthesis of ephedrine and its analogues can provide valuable insights into the stereoselective synthesis of this compound.

- Recent advances in the asymmetric reduction of ketones using chiral catalysts are highly relevant to the synthesis of the target molecule.

-

Studies on the use of pseudoephedrine as a chiral auxiliary offer a foundational understanding of stereochemical control in related systems.[1]

-

The application of lipases in the kinetic resolution of racemic alcohols demonstrates a viable biocatalytic approach.[2]

-

Detailed protocols for the chiral resolution of ephedrine isomers using tartaric acid derivatives are directly applicable to the target compound.[3]

-

Biocatalytic synthesis of α-amino ketones and their subsequent reduction provides a green and efficient route to chiral amino alcohols.[4]

-

Comparative analyses of synthetic routes to structurally similar amino alcohols can inform the selection of the most efficient pathway.[5]

-

The use of polymer-supported chiral catalysts in flow systems offers a scalable and recyclable approach to asymmetric synthesis.[6]

-

Multi-enzymatic cascade reactions for the synthesis of phenylpropanolamine stereoisomers highlight the potential of biocatalysis for complex chiral molecules.[1]

- The development of novel chiral auxiliaries, such as pseudoephenamine, provides altern

Sources

- 1. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. (1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Advances in synthesis of 2-phenylethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 2-(Methylamino)-2-phenylethanol

Abstract

Introduction: The Rationale for Structural Analysis

2-(Methylamino)-2-phenylethanol (C₉H₁₃NO) belongs to the phenylethanolamine class of compounds, which includes endogenous neurotransmitters like norepinephrine as well as various pharmaceutical agents.[1] The precise three-dimensional arrangement of atoms in such molecules is paramount, as it dictates their physicochemical properties, biological activity, and potential interactions with macromolecular targets like enzymes and receptors.[2] The presence of a chiral center at the benzylic carbon bearing the hydroxyl group means the molecule exists as two enantiomers, (R)- and (S)-2-(methylamino)-2-phenylethanol, whose distinct spatial configurations can lead to vastly different pharmacological effects.[3][4]

Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for unambiguously determining the three-dimensional structure of molecules.[5][6] It provides precise data on bond lengths, bond angles, torsion angles, absolute configuration, and the intermolecular interactions that govern crystal packing. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating molecular shape with biological function.[4]

-

Polymorph Screening: Identifying different crystalline forms of a drug substance, which can impact solubility, stability, and bioavailability.[5]

-

Computational Modeling: Providing an accurate experimental structure for docking studies and molecular dynamics simulations.[7]

This guide will walk through the entire process, emphasizing the "why" behind each step to equip the reader with the expertise to tackle similar analytical challenges.

Synthesis and High-Quality Crystal Growth

The prerequisite for any SC-XRD study is the availability of a high-quality single crystal. This journey begins with the synthesis of the compound and is followed by the often-arduous process of crystallization.

Synthesis Protocol

A plausible synthetic route involves the reductive amination of a suitable precursor. One common method is the reduction of 2-(methylamino)-1-phenylethanone or the reaction of styrene oxide with methylamine. A generalized laboratory-scale synthesis is outlined below.

Protocol: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-1-phenylethanone hydrochloride in methanol.

-

Basification: Add an excess of a suitable base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Reductive Amination: Introduce an excess of formaldehyde (as a formalin solution) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the bulk sample using NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR before proceeding to crystallization.

The Art of Crystallization: From Molecule to Crystal

Growing diffraction-quality crystals (typically 0.1-0.5 mm in size, with well-defined faces and no visible defects) is often the most challenging step.[6] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form as solubility decreases.

Expertise Insight: The choice of solvent is critical. A good crystallization solvent is one in which the compound is moderately soluble. A solvent screen using small amounts of the compound in various solvents is a crucial first step. Patience is key; rushing the process often leads to powders or poorly formed microcrystals.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal is obtained, the SC-XRD experiment can commence. This process translates the diffraction pattern of X-rays scattered by the crystal's electron clouds into a precise 3D atomic model.[8]

Experimental Workflow

The workflow for SC-XRD is a standardized yet highly technical process.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on the diffractometer.[9] An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved using computational methods, such as Direct Methods or Patterson functions, to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Validation: The final model is rigorously checked for geometric reasonability and goodness-of-fit. The final structural data is prepared in the Crystallographic Information File (CIF) format for publication and deposition in a database like the Cambridge Structural Database (CSD).

Analysis and Interpretation of the Crystal Structure

The final refined structure provides a wealth of information. The analysis focuses on two key areas: the geometry of the individual molecule (intramolecular features) and how the molecules pack together in the crystal lattice (intermolecular features).

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles define the molecule's conformation in the solid state. For this compound, key parameters to analyze would include the C-C, C-N, C-O, and C-H bond lengths and the conformation of the ethylamino side chain relative to the phenyl ring.

Table 1: Hypothetical Crystallographic and Refinement Data for this compound. This data is representative of a typical small molecule organic crystal structure and serves as an illustrative example.

| Parameter | Value |

| Chemical Formula | C₉H₁₃NO |

| Formula Weight | 151.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 7.46, 12.35, 16.58 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1525.3 |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit (S) | 1.05 |

Trustworthiness Insight: The R₁ value is a critical measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] For small molecules, a final R₁ value below 0.05 is considered excellent and indicates a high-quality, trustworthy structure.

Supramolecular Assembly and Hydrogen Bonding

In the crystal, molecules are not isolated but are held together by a network of non-covalent interactions.[11] For this compound, the hydroxyl (-OH) and secondary amine (-NH) groups are potent hydrogen bond donors, while the oxygen and nitrogen atoms are also hydrogen bond acceptors.[12] These interactions are the primary drivers of the crystal packing.[13]

A detailed analysis would identify and characterize these hydrogen bonds (e.g., O-H···N, N-H···O, or O-H···O), which dictate the formation of specific patterns or "supramolecular synthons."[14]

Caption: A conceptual diagram of hydrogen bonding interactions.

The analysis of these interactions is crucial for understanding crystal stability and can provide insights into potential molecular recognition sites in a biological context.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides the definitive, atomic-level blueprint of the molecule. By following a rigorous, self-validating workflow from synthesis and crystallization through to detailed structural refinement and interpretation, researchers can obtain unimpeachable data. This information is fundamental to advancing drug design, understanding polymorphism, and contributing to the fundamental chemical knowledge of phenylethanolamine derivatives. The methodologies described herein are robust, authoritative, and represent the standard of practice in modern chemical crystallography.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum AB. Retrieved from [Link]

-

Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634–2649. Retrieved from [Link]

-

Kantardjieff, K. A., & Common, K. A. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 91(6), 908–911. Retrieved from [Link]

-

Benaicha, B., et al. (2011). 2-[1-({2-[1-(2-Hydroxy-5-{[methyl(phenyl)amino]methyl}phenyl)ethylideneamino]ethyl}imino)ethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1562. Retrieved from [Link]

-

Jain, R. P., et al. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 12(15), 2856–2867. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 2-phenylethanol. Retrieved from [Link]

- CN105801437A - Synthetic method of (methylamino)(phenyl)methyl alcohol. (2016). Google Patents.

-

Aher, S. B., & Dhavale, R. P. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Indonesian Journal of Pharmacy, 36(2). Retrieved from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). (1S)-2-(Methylamino)-1-phenylethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

-

Grabowski, S. J. (Ed.). (2019). Analysis of Hydrogen Bonds in Crystals. Molecules, 24(22), 4003. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Diethylamino-2-phenylethanol. PubChem Compound Database. Retrieved from [Link]

-

Wang, X., et al. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. Microbial Cell Factories, 13, 63. Retrieved from [Link]

-

Martin, J. L., & Mcleish, M. J. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 111(19), 5421–5428. Retrieved from [Link]

-

Chen, C., et al. (2021). Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions. Advanced Science, 8(17), e2100823. Retrieved from [Link]

-

Iacob, B.-C., & Chiriță, C. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 229. Retrieved from [Link]

-

Frost, J. M., et al. (2015). Crystal structure of 2-hydroxy-N-(2-hydroxyethyl)-3-{[(2-hydroxyethyl)azaniumyl]methyl}-5-methylbenzaldehyde acetate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o186–o187. Retrieved from [Link]

-

Ibe, M. I., et al. (2011). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 5(6), 123-126. Retrieved from [Link]

-

Wuest, J. D. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170265. Retrieved from [Link]

-

Kim, D., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(5), 557–566. Retrieved from [Link]

-

Hakimi, M., & Sarani, M. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. International Journal of Physical Sciences, 7(22), 2911-2915. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. rigaku.com [rigaku.com]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excillum.com [excillum.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-[1-({2-[1-(2-Hydroxy-5-{[methyl(phenyl)amino]methyl}phenyl)ethylideneamino]ethyl}imino)ethyl]-4-{[methyl(phenyl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japtronline.com [japtronline.com]

- 12. mdpi.com [mdpi.com]

- 13. Rational Design of Biological Crystals with Enhanced Physical Properties by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(Methylamino)-2-phenylethanol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-(Methylamino)-2-phenylethanol, a significant sympathomimetic amine. Understanding the chemical stability of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations. This document delineates the intrinsic stability of the compound through an examination of its thermal properties and its degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. Key analytical methodologies, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method, are detailed. The guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to anticipate degradation pathways, develop robust formulations, and establish appropriate storage conditions.

Introduction

This compound, a secondary amino alcohol, belongs to a class of compounds with significant pharmacological interest. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify potential degradation products and understand the degradation pathways.[2][3]

Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development.[1][2] By subjecting the API to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, oxidative stress), we can rapidly generate potential degradants.[4][5] This process is fundamental for several reasons:

-

Elucidation of Degradation Pathways: It helps to reveal the likely chemical degradation mechanisms, such as hydrolysis, oxidation, or thermolysis.[2]

-

Development of Stability-Indicating Methods: The generated degradants are crucial for developing and validating analytical methods, like HPLC, that can resolve the API from all its potential impurities and degradation products.[6][7]

-

Formulation and Packaging Development: Knowledge of the molecule's liabilities informs the selection of appropriate excipients, manufacturing processes, and packaging to ensure product stability.[4]

This guide provides a detailed examination of the methodologies used to characterize the stability of this compound, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties

A baseline understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [8] |

| Molecular Weight | 151.21 g/mol | [8] |

| Appearance | Solid | [8] |

| Melting Point | 74-76 °C | [8] |

Note: These properties are for the parent compound and may vary for its different salt forms.

Thermal Stability Profile

Thermal analysis techniques provide quantitative data on the thermal behavior and decomposition of a material. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is invaluable for determining the onset of thermal decomposition. The resulting TGA curve, a plot of mass versus temperature, reveals the temperatures at which significant mass loss occurs, indicating decomposition.[11] The derivative of this curve (DTG) helps to pinpoint the temperature of the most rapid mass loss.[9]

Expected Profile: For a compound like this compound, we would anticipate a stable baseline up to a certain temperature, followed by one or more distinct mass loss steps corresponding to the fragmentation and volatilization of the molecule. The initial weight loss in some samples may be attributed to the loss of residual solvent or moisture.[11]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, and glass transitions.[12] For a crystalline solid like this compound, DSC will show a sharp endothermic peak corresponding to its melting point. The purity of the sample can also be inferred from the shape and sharpness of this peak. Any exothermic events following the melt could indicate thermal decomposition.[14]

Expected Profile: A typical DSC thermogram for this compound would exhibit a sharp endotherm around its melting point (74-76 °C). The absence of other significant thermal events prior to this peak would suggest good purity. Decomposition is often observed as a broad, complex series of exothermic or endothermic events at higher temperatures.

Protocol 3.1: Thermal Analysis (TGA/DSC)

Causality Behind Experimental Choices: This protocol is designed to establish the intrinsic thermal stability and identify key thermal transitions. A nitrogen atmosphere is used to prevent thermo-oxidative degradation, isolating the effect of heat. The heating rate of 10 °C/min is a standard condition that provides good resolution of thermal events without being excessively time-consuming.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum (for DSC) or platinum/alumina (for TGA) crucible.

-

Instrument Setup (TGA):

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

-

Instrument Setup (DSC):

-

Place the sample crucible and an empty, hermetically sealed reference crucible into the DSC cell.

-

Purge the cell with high-purity nitrogen at 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant rate of 10 °C/min.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and peak maximum of the melting endotherm. Observe any subsequent exothermic or endothermic events indicative of decomposition.

-

TGA: Determine the onset temperature of mass loss (T_onset). Identify the temperatures corresponding to 5% and 50% mass loss. Analyze the derivative (DTG) curve to find the peak decomposition temperatures.

-

Degradation Pathways & Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating methods.[1][15] The recommended stress conditions include acid/base hydrolysis, oxidation, heat, and light.[2]

Hydrolytic Degradation